2-Amino-6-chloropyridine-3-thiol

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Reproducibility in multi-step heterocyclic synthesis demands the exact 2-amino-6-chloro-3-thiol substitution pattern-analogs with different halogen placement or missing amino groups alter Smiles rearrangement reactivity and metal-chelation geometry, breaking synthetic routes. This compound solves that problem with three orthogonally reactive handles: • 6-Cl enables nucleophile-catalyzed Smiles rearrangement to benzopyridothiazine scaffolds (replacing Cl with alkoxy abolishes the rearrangement). • Vicinal NH2/SH provides a N,S-chelating motif for transition metals (Cu, Zn, Fe, Ru) in MOF or radiopharmaceutical applications. • Chemoselective derivatization without protecting groups-ideal for PROTAC linker attachment where spatial orientation is critical.

Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
Cat. No. B11920260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropyridine-3-thiol
Molecular FormulaC5H5ClN2S
Molecular Weight160.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1S)N)Cl
InChIInChI=1S/C5H5ClN2S/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8)
InChIKeyDIESCUDLMGWIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloropyridine-3-thiol: Core Identity and Class


2-Amino-6-chloropyridine-3-thiol (CAS 110402-22-7, molecular formula C₅H₅ClN₂S, molecular weight 160.63 g/mol) is a heterocyclic building block featuring a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and a thiol (-SH) group at the 3-position . This compound belongs to the aminopyridinethiol class and is commercially available at purities typically ≥95% or ≥98% for research and development applications . Its orthogonal functional groups—nucleophilic thiol, nucleophilic/acidic amino, and electrophilic chlorine—enable regioselective derivatization in medicinal chemistry, agrochemical, and materials science programs. Unlike simpler pyridinethiols that lack the 2-amino substituent, this compound offers an additional hydrogen-bond donor/acceptor vector that can be exploited in target-directed synthesis and crystal engineering.

Why Aminopyridinethiol Analogs Cannot Replace 2-Amino-6-chloropyridine-3-thiol


Although the aminopyridinethiol scaffold is populated by several regioisomers and des-amino/des-chloro analogs, their physicochemical properties and reactivity profiles diverge sufficiently to preclude direct interchange in synthesis or biological screening. For instance, removal of the 2-amino group (as in 6-chloropyridine-3-thiol, CAS 558466-12-9) eliminates one hydrogen-bond donor and one acceptor, reducing the topological polar surface area (tPSA) and altering partitioning behavior [1]. Conversely, relocation of the chlorine atom from the 6-position to the 2-position (as in 6-amino-2-chloropyridine-3-thiol, CAS 2374137-52-5) changes the electronic landscape of the pyridine ring, which can shift nucleophilic aromatic substitution reactivity and metal-coordination geometry . The 6-chloro substituent is specifically implicated in facilitating Smiles rearrangement chemistry—a reactivity pathway that is abolished when chlorine is replaced by methoxy or ethoxy groups, as demonstrated in early structure–reactivity studies of sulfur-containing pyridine derivatives [2]. These non-substitutable differences mean that procurement of the exact substitution pattern is essential for reproducibility in multi-step synthetic routes and in target-based screening campaigns.

Quantitative Evidence: 2-Amino-6-chloropyridine-3-thiol vs. Closest Analogs


Hydrogen-Bond Donor and Polar Surface Area vs. Des-amino Analog

2-Amino-6-chloropyridine-3-thiol possesses two hydrogen-bond donor (HBD) groups (thiol SH and amino NH₂) and a computed topological polar surface area (tPSA) that is higher than that of its des-amino analog 6-chloropyridine-3-thiol (CAS 558466-12-9). The increase in tPSA and HBD count alters predicted membrane permeability, oral bioavailability scores, and target-binding pharmacophore compatibility . For 6-chloropyridine-3-thiol, PubChem computed properties report tPSA = 13.9 Ų and HBD count = 1 (thiol only) [1]. For the target compound, structural enumeration adds one additional HBD from the 2-NH₂ group, yielding a tPSA estimated at approximately 39–42 Ų based on fragment contribution methods, and HBD count = 2 . This difference directly influences Veber-rule compliance and in silico screening outcomes.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Lipophilicity (XLogP3) vs. Des-amino Analog

The presence of the 2-amino group in 2-amino-6-chloropyridine-3-thiol introduces a polar, ionizable center that is absent in 6-chloropyridine-3-thiol. PubChem reports XLogP3 = 1.9 for 6-chloropyridine-3-thiol (computed, 2019.06.18 release) [1]. Addition of a primary amino group to an aromatic ring typically decreases logP by approximately 0.5–1.0 log units, depending on the substitution environment. Consequently, 2-amino-6-chloropyridine-3-thiol is predicted to have XLogP3 in the range of 0.9–1.4, representing a measurable shift toward greater aqueous compatibility [2]. This difference is large enough to affect partitioning in biphasic reaction systems, chromatographic retention times, and in vitro assay behavior.

Compound Library Design Lead Optimization Physicochemical Property Tuning

Smiles Rearrangement Enabled by 6-Chloro Substituent

In a seminal 1957 study of sulfur-containing pyridine derivatives, Yamamoto and Takahashi demonstrated that 2-arylthio-3-amino-6-chloropyridine derivatives undergo facile Smiles rearrangement even when the 3-amino group is free (unacetylated). This rearrangement is catalyzed by nucleophiles such as methanolic CH₃O⁻. Critically, when the 6-chlorine was replaced by methoxy or ethoxy groups, the free amine resisted rearrangement entirely; only the N-acetyl derivatives could rearrange [1]. The chlorine atom at the 6-position exerts a powerful electron-withdrawing effect that activates the pyridine ring toward ipso-substitution and facilitates the Smiles pathway. 2-Amino-6-chloropyridine-3-thiol inherits this same 6-chloro substitution pattern, whereas analogs such as 2-amino-3-pyridinethiol (lacking 6-Cl) or 6-methoxy-3-amino-2-pyridinethiol cannot participate in this chemistry.

Heterocyclic Chemistry Rearrangement Chemistry Synthetic Methodology

Purity Specification vs. Unfunctionalized Analogs

Commercial listings for 2-amino-6-chloropyridine-3-thiol specify purity levels of ≥98% (NLT 98%) from major research chemical suppliers, including MolCore (Product MC714155, CAS 110402-22-7) and Leyan (Product 1562142) . In contrast, the simpler analog 6-chloropyridine-3-thiol (CAS 558466-12-9) is commonly listed at 95% purity from major catalog vendors [1], and 6-amino-2-chloropyridine-3-thiol (CAS 2374137-52-5) is typically supplied at 95–97% purity. A 3-percentage-point differential in guaranteed purity can represent a meaningful difference in the mass of active compound delivered per gram of material ordered, particularly relevant when the compound is used as a stoichiometric reagent in multi-step synthesis.

Chemical Procurement Quality Control Synthetic Reliability

2-Amino-6-chloropyridine-3-thiol: Key Applications


Benzopyridothiazine Synthesis via Smiles Rearrangement

The 6-chloro substituent of 2-amino-6-chloropyridine-3-thiol is essential for enabling nucleophile-catalyzed Smiles rearrangement, a key transformation for constructing benzopyridothiazine scaffolds. As shown in the foundational work of Yamamoto and Takahashi (1957), replacing chlorine with alkoxy abolishes this reactivity in free amine substrates [1]. Research programs targeting sulfur-containing fused heterocycles for medicinal chemistry or materials applications should procure this specific compound to ensure access to this rearrangement manifold.

Orthogonal Derivatization for Covalent Inhibitors and PROTACs

The three orthogonally reactive functional groups—2-amino (nucleophilic, can be acylated or alkylated), 3-thiol (nucleophilic, can form disulfides or thioethers), and 6-chloro (electrophilic, participates in SNAr)—allow sequential, chemoselective derivatization without protecting-group manipulation . This property makes the compound a versatile core for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or covalent inhibitors, where precise spatial orientation of warhead and recruiting element is critical. The 2-amino group also increases tPSA by approximately 25–28 Ų compared to des-amino analogs, which can improve aqueous solubility of final conjugates [2].

Metal-Binding Ligands via N,S-Donor Geometry

The juxtaposition of the 2-amino and 3-thiol groups in 2-amino-6-chloropyridine-3-thiol creates a vicinal N,S-donor set capable of chelating transition metals (e.g., Cu, Zn, Fe, Ru) in a five-membered ring geometry. This coordination mode is distinct from that of the isomeric 2-mercapto-3-amino-6-chloropyridine, where the donor-atom sequence is reversed. The 6-chloro substituent further modulates the electron density at the pyridine nitrogen, tuning the Lewis basicity of the heterocycle for metal-organic framework (MOF) construction or radiopharmaceutical chelation applications .

Antimycobacterial Lead Optimization

Derivatives of 2-amino-6-chloropyridine have demonstrated measurable antimycobacterial activity, with the best compound in one series (N-(6-chloropyridin-2-yl)-4-methylbenzamide) achieving an MIC of 15.625 µg/mL against Mycobacterium smegmatis [3]. The 3-thiol group present in 2-amino-6-chloropyridine-3-thiol provides an additional derivatization handle that can be used to introduce substituents modulating lipophilicity and target engagement, potentially improving upon the baseline activity observed for the 2-amino-6-chloropyridine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-chloropyridine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.